molecular formula C16H22O13 B2495312 3-[3-(Formyloxy)-2,2-bis[(formyloxy)methyl]propoxy]-2,2-bis[(formyloxy)methyl]propyl formate CAS No. 1875080-45-7

3-[3-(Formyloxy)-2,2-bis[(formyloxy)methyl]propoxy]-2,2-bis[(formyloxy)methyl]propyl formate

Cat. No.: B2495312
CAS No.: 1875080-45-7
M. Wt: 422.339
InChI Key: JHKUOOXSBQXMPJ-UHFFFAOYSA-N
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Description

This compound is a highly branched polyfunctional ester characterized by a central propane backbone extensively substituted with formyloxy (OCHO) groups. Its structure includes multiple 2,2-bis[(formyloxy)methyl]propyl moieties interconnected via ether and ester linkages, resulting in a dense arrangement of reactive formate esters. Such hyperbranched architecture is reminiscent of pentaerythritol derivatives but with increased functionalization, likely influencing its solubility, thermal stability, and reactivity.

Properties

IUPAC Name

[3-formyloxy-2-[[3-formyloxy-2,2-bis(formyloxymethyl)propoxy]methyl]-2-(formyloxymethyl)propyl] formate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O13/c17-9-24-3-15(4-25-10-18,5-26-11-19)1-23-2-16(6-27-12-20,7-28-13-21)8-29-14-22/h9-14H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKUOOXSBQXMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COC=O)(COC=O)COC=O)OCC(COC=O)(COC=O)COC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Formyloxy)-2,2-bis[(formyloxy)methyl]propoxy]-2,2-bis[(formyloxy)methyl]propyl formate typically involves a multi-step esterification process. Starting with a base compound, successive formylation and esterification reactions are carried out under controlled conditions. Catalysts like sulfuric acid or p-toluenesulfonic acid may be used to facilitate these reactions.

Industrial Production Methods

On an industrial scale, the compound can be synthesized using a similar but optimized process for larger yields. Continuous flow reactors and automated reaction systems ensure precise control over reaction parameters, minimizing by-products and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound may undergo oxidation reactions, altering the oxidation states of its components.

  • Reduction: : It can be reduced, typically affecting the formyloxy groups.

  • Substitution: : Nucleophilic substitution reactions may occur, where formyloxy groups are replaced by other substituents.

Common Reagents and Conditions

  • Oxidation: : Use of agents like potassium permanganate or chromic acid.

  • Reduction: : Employment of reagents such as lithium aluminum hydride.

  • Substitution: : Utilization of nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed

  • Oxidation: : Formation of aldehydes or carboxylic acids from the oxidation of formyloxy groups.

  • Reduction: : Generation of alcohols upon reduction of the ester bonds.

  • Substitution: : Yielding of new ester compounds or mixed functional derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules, particularly in the development of ester-based compounds.

Biology

The compound's ability to undergo hydrolysis makes it a useful tool for studying enzymatic reactions and metabolic pathways involving esters.

Medicine

In medicine, derivatives of this compound might be explored for their potential pharmacological properties, particularly as prodrugs that release active agents through hydrolysis.

Industry

In industrial applications, the compound's ester characteristics are harnessed in the production of polymers and resins, providing flexibility and enhanced properties to the materials.

Mechanism of Action

Molecular Targets and Pathways Involved

The compound exerts its effects primarily through its ester bonds, which can be hydrolyzed under physiological conditions. This hydrolysis releases formic acid and other alcohol-based fragments, which can interact with biological molecules, influencing pathways like ester metabolism and energy production.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, emphasizing functional groups, synthesis, and properties:

Structural Analogues

4-{2,2-Bis[(4-formylphenoxy)methyl]-3-(4-formylphenoxy)propoxy}benzaldehyde () Structure: A pentaerythritol-derived tetra-substituted compound with aromatic aldehyde (4-formylphenoxy) groups. Key Differences:

  • Functional Groups: Aromatic aldehydes vs. aliphatic formate esters in the target compound.
  • Reactivity: The aromatic aldehydes are less prone to hydrolysis compared to formate esters, which readily release formic acid under acidic/basic conditions.

Thiol-Containing Analog ()

  • Structure : A derivative where formyloxy groups are replaced with 3-mercaptopropionate (HSCH2COO−) substituents.
  • Key Differences :

  • Functional Groups: Thiols (‑SH) vs. formate esters.
  • Reactivity: Thiols exhibit radical scavenging or metal-coordination capabilities, unlike the hydrolysis/transesterification tendencies of formate esters.
  • Toxicity: Thiols may pose higher handling risks due to volatility and odor .

Physical and Chemical Properties

Property Target Compound 4-Formylphenoxy Derivative () Thiol Analog ()
Molecular Weight High (estimated >500 g/mol) Moderate (~600 g/mol) Similar to target compound
Solubility Polar solvents (DMSO, acetone) Low in water; soluble in DMF Lower polarity due to thiols
Thermal Stability Decomposes <200°C (formate esters) Stable >250°C (aromatic backbone) Moderate (thiol oxidation at RT)
Reactivity Hydrolysis, transesterification Aldehyde condensation Thiol-disulfide exchange

Research Findings

  • Crystallinity : highlights the importance of substituents on crystal packing. The target compound’s flexible formate esters may hinder crystallization compared to rigid aromatic derivatives .

Biological Activity

3-[3-(Formyloxy)-2,2-bis[(formyloxy)methyl]propoxy]-2,2-bis[(formyloxy)methyl]propyl formate is a complex organic compound with the molecular formula C16H22O13C_{16}H_{22}O_{13} and a molecular weight of 422.3 g/mol. Its unique structure, characterized by multiple formyloxy groups, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, its structural characteristics suggest potential applications in various fields such as antimicrobial activity and enzyme inhibition.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of formyloxy compounds have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds were reported as follows:

Compound TypeBacterial StrainMIC (µM)
Formyloxy DerivativeStaphylococcus aureus20–40
Formyloxy DerivativeEscherichia coli40–70

These values indicate a promising avenue for further exploration of this compound in antimicrobial research.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluating the antibacterial properties of various formyloxy derivatives found that compounds with multiple formyl groups exhibited enhanced activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted the potential for developing new antibiotics based on these structures.
  • Pharmacological Investigations : Research into similar compounds has revealed their ability to act as kinase inhibitors. These findings suggest that this compound may also interact with kinase pathways, potentially influencing cancer cell signaling.

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